molecular formula C12H14N2O B13249960 Methyl[2-(quinolin-6-yloxy)ethyl]amine

Methyl[2-(quinolin-6-yloxy)ethyl]amine

Cat. No.: B13249960
M. Wt: 202.25 g/mol
InChI Key: ASTABWBZWIBEFM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[2-(quinolin-6-yloxy)ethyl]amine typically involves the reaction of quinoline derivatives with appropriate alkylating agents. One common method includes the reaction of 6-hydroxyquinoline with 2-chloroethylamine in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl[2-(quinolin-6-yloxy)ethyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

Methyl[2-(quinolin-6-yloxy)ethyl]amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, catalysts, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl[2-(quinolin-6-yloxy)ethyl]amine involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . Additionally, the compound may interact with other cellular targets, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl[2-(quinolin-6-yloxy)ethyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

N-methyl-2-quinolin-6-yloxyethanamine

InChI

InChI=1S/C12H14N2O/c1-13-7-8-15-11-4-5-12-10(9-11)3-2-6-14-12/h2-6,9,13H,7-8H2,1H3

InChI Key

ASTABWBZWIBEFM-UHFFFAOYSA-N

Canonical SMILES

CNCCOC1=CC2=C(C=C1)N=CC=C2

Origin of Product

United States

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